molecular formula C6H4ClF5O2S2 B1425903 3-(Pentafluorosulfur)benzenesulfonyl chloride CAS No. 1211520-62-5

3-(Pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1425903
CAS No.: 1211520-62-5
M. Wt: 302.7 g/mol
InChI Key: NNEKBNJEZZMVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H4ClF5O2S2. It is known for its unique structure, which includes a pentafluorosulfur group attached to a benzenesulfonyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorosulfur)benzenesulfonyl chloride typically involves the reaction of pentafluorosulfur benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5SF5+ClSO3HC6H4ClF5O2S2+HClC_6H_5SF_5 + ClSO_3H \rightarrow C_6H_4ClF_5O_2S_2 + HCl C6​H5​SF5​+ClSO3​H→C6​H4​ClF5​O2​S2​+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of advanced equipment and techniques ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfur)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives .

Scientific Research Applications

3-(Pentafluorosulfur)benzenesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles and other reagents. The pentafluorosulfur group enhances the electrophilicity of the sulfonyl chloride moiety, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorobenzenesulfonyl chloride
  • Trifluoromethanesulfonyl chloride
  • Methanesulfonyl chloride

Uniqueness

3-(Pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it a valuable reagent in organic synthesis and materials science.

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEKBNJEZZMVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-62-5
Record name 3-(pentafluoro-lambda6-sulfanyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-(Pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 3
3-(Pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 4
3-(Pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Pentafluorosulfur)benzenesulfonyl chloride
Reactant of Route 6
3-(Pentafluorosulfur)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.